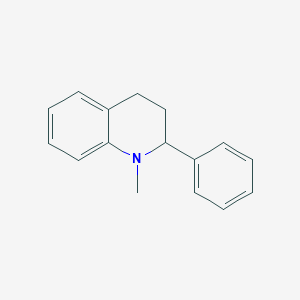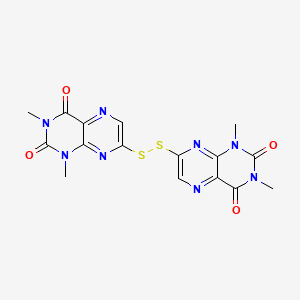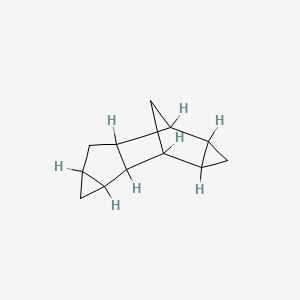
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane is a polycyclic hydrocarbon with the molecular formula C12H16 It is a highly strained molecule due to its unique structure, which consists of five interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane typically involves the use of dicyclopentadiene and diiodomethane as starting materials . The reaction is carried out in an ultrasonic reactor with zinc-copper alloy as a catalyst. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
While the industrial production methods for Pentacyclo(6310(2,7)0(3,5)The use of ultrasonic reactors and efficient catalysts can help in achieving higher yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alkenes.
Applications De Recherche Scientifique
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the effects of strain and ring interactions in polycyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane exerts its effects is primarily through its highly strained structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Uniqueness
Pentacyclo(6310(2,7)0(3,5)0(9,11))dodecane is unique due to its specific ring system and the degree of strain in its structure
Propriétés
Numéro CAS |
82110-70-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
pentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2 |
Clé InChI |
CUEVXBHHOPVSBW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3C(C2)C4CC3C5C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


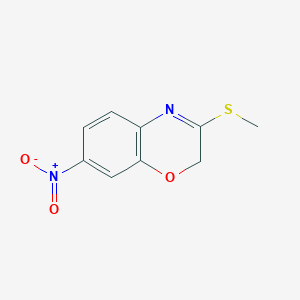
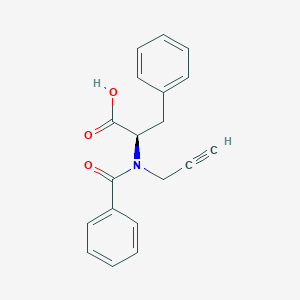
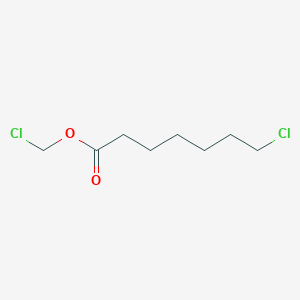
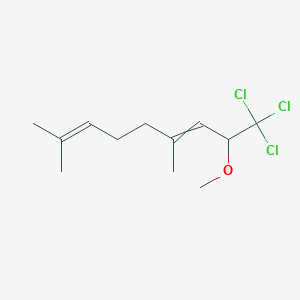
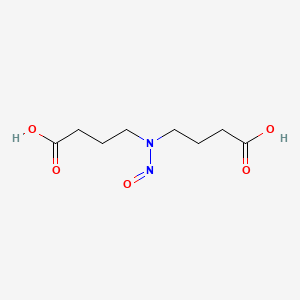
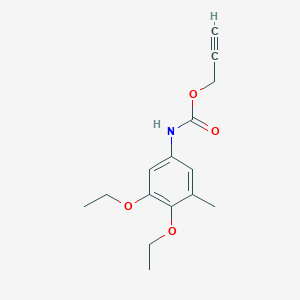
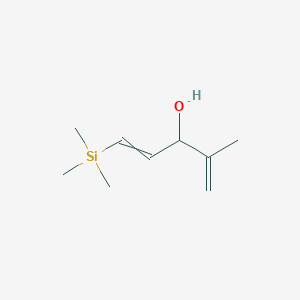
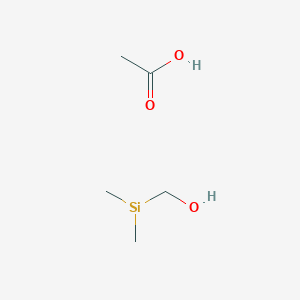

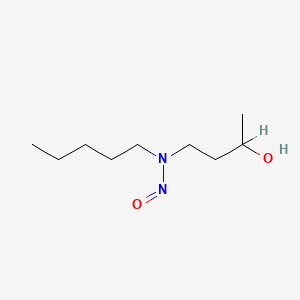
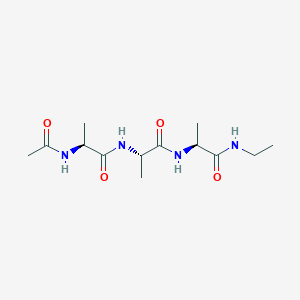
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
